3-amino-4,5-dichloro-N-[1-(dimethylamino)-4-methylpentan-2-yl]benzamide
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Overview
Description
3-amino-4,5-dichloro-N-[1-(dimethylamino)-4-methylpentan-2-yl]benzamide is a synthetic compound that belongs to the class of benzamides It is characterized by the presence of amino, dichloro, and dimethylamino groups attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-4,5-dichloro-N-[1-(dimethylamino)-4-methylpentan-2-yl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Nitration and Reduction: The starting material, 4,5-dichlorobenzoic acid, undergoes nitration to introduce a nitro group, followed by reduction to convert the nitro group to an amino group.
Amidation: The resulting 3-amino-4,5-dichlorobenzoic acid is then reacted with 1-(dimethylamino)-4-methylpentan-2-amine under appropriate conditions to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-amino-4,5-dichloro-N-[1-(dimethylamino)-4-methylpentan-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The dichloro groups can be reduced to form corresponding dechlorinated products.
Substitution: The amino and dichloro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups at the amino or dichloro positions.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its interactions with biological macromolecules are of interest for understanding biochemical pathways.
Medicine: The compound is investigated for its potential therapeutic effects, including its role as an analgesic or anti-inflammatory agent.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 3-amino-4,5-dichloro-N-[1-(dimethylamino)-4-methylpentan-2-yl]benzamide involves its interaction with specific molecular targets. It is known to act on opioid receptors, particularly the μ-opioid receptor, where it exhibits agonistic activity. This interaction leads to the modulation of pain signals and other physiological responses. The compound’s structure allows it to bind effectively to these receptors, triggering downstream signaling pathways that result in its pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
3,4-dichloro-N-[1-(dimethylamino)cyclohexylmethyl]benzamide: Shares structural similarities but differs in the cyclohexylmethyl group.
4-amino-3,5-dichlorobenzamide: Similar core structure with variations in the substituents.
Uniqueness
3-amino-4,5-dichloro-N-[1-(dimethylamino)-4-methylpentan-2-yl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with opioid receptors and its potential therapeutic applications set it apart from other benzamide derivatives.
Properties
IUPAC Name |
3-amino-4,5-dichloro-N-[1-(dimethylamino)-4-methylpentan-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23Cl2N3O/c1-9(2)5-11(8-20(3)4)19-15(21)10-6-12(16)14(17)13(18)7-10/h6-7,9,11H,5,8,18H2,1-4H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQUHMOAPKGHIEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CN(C)C)NC(=O)C1=CC(=C(C(=C1)Cl)Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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